molecular formula C8H10N2O3S B8756356 N-(2-Sulfamoylphenyl)acetamide CAS No. 69943-39-1

N-(2-Sulfamoylphenyl)acetamide

Cat. No.: B8756356
CAS No.: 69943-39-1
M. Wt: 214.24 g/mol
InChI Key: YFLMJEUEGWZATF-UHFFFAOYSA-N
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Description

N-(2-Sulfamoylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a sulfamoyl (-SO$2$NH$2$) group at the ortho (2nd) position and an acetamide (-NHCOCH$_3$) moiety.

Properties

CAS No.

69943-39-1

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

N-(2-sulfamoylphenyl)acetamide

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-7-4-2-3-5-8(7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)

InChI Key

YFLMJEUEGWZATF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Anticancer Activity

Acetamide derivatives with sulfonyl or sulfamoyl groups exhibit notable anticancer properties. For example:

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) and N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) showed IC$_{50}$ values < 10 µM against HCT-116, MCF-7, and PC-3 cancer cell lines .
  • Structural Insight: The sulfonyl group in these compounds enhances binding to kinase domains, while the methoxy group improves membrane permeability.

Antimicrobial and Antifungal Activity

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) demonstrated potent activity against gram-positive bacteria (MIC: 4–8 µg/mL) .
  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (49) exhibited antifungal activity against Candida albicans (MIC: 16 µg/mL) .
  • The NH$_2$ group in sulfamoyl could enhance interactions with fungal ergosterol biosynthesis enzymes .

Analgesic and Anti-inflammatory Activity

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) displayed analgesic activity comparable to paracetamol, likely via COX-2 inhibition .
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) reduced inflammatory pain by 70% in rodent models .

Enzyme Inhibition (MAO, AChE)

  • N-(5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl)acetamide showed selective MAO-A inhibition (IC$_{50}$: 0.028 mM) .
  • N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide inhibited AChE (IC$_{50}$: 1.2 µM) .
  • Structural Advantage : The sulfamoyl group in N-(2-Sulfamoylphenyl)acetamide could mimic the acetylcholinesterase (AChE) catalytic site’s anionic pocket, enhancing inhibitory potency .

Data Tables

Table 1: Anticancer Acetamide Derivatives

Compound Name Substituents Activity (IC$_{50}$) Cell Lines Tested Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Methoxy, pyrrolidinyl, sulfonyl <10 µM HCT-116, MCF-7
This compound (Theoretical) Sulfamoyl, acetamide N/A N/A

Table 2: Antimicrobial Acetamide Derivatives

Compound Name Substituents Activity (MIC) Target Organisms Reference
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Benzo[d]thiazolylsulfonyl, difluorophenyl 4–8 µg/mL (gram+) S. aureus
This compound (Theoretical) Sulfamoyl, acetamide Hypothetical Broad-spectrum

Structural and Pharmacokinetic Considerations

  • Electron-Withdrawing Effects : Meta-substituted trichloroacetamides (e.g., 3-ClC$6$H$4$NH-CO-CCl$_3$) exhibit altered crystal packing due to electron-withdrawing groups, which could influence solubility and bioavailability .
  • Metabolic Stability : Compounds like N-(1-hydroxy-2-fluorenyl)acetamide undergo deacetylation in vivo, a pathway that may affect the duration of action of this compound .

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